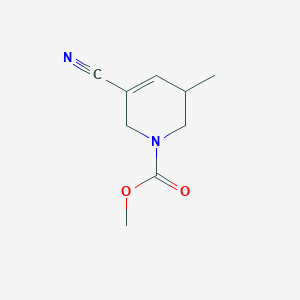
methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate (MCP) is a chemical compound that belongs to the pyridine family. MCP has been widely studied for its potential use in various scientific research applications due to its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and metastasis.
Effets Biochimiques Et Physiologiques
Methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate has been shown to have a number of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes involved in cancer cell growth and metastasis. methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate has also been shown to induce apoptosis in cancer cells, which may help to prevent the spread of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate in lab experiments is its unique chemical structure, which makes it a potential candidate for the development of new cancer therapies. However, one limitation is that methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate has not been extensively studied in humans, so its safety and efficacy in humans is not yet fully understood.
Orientations Futures
There are many potential future directions for research on methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate, including the development of new cancer therapies based on its unique chemical structure and properties. Further research is also needed to fully understand the mechanism of action of methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate and its potential use in other scientific research applications.
Méthodes De Synthèse
Methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate can be synthesized using various methods, including the reaction of malononitrile with ethyl acetoacetate in the presence of ammonium acetate. Another method involves the reaction of 3-cyano-4-methylpyridine with ethyl chloroformate in the presence of a base.
Applications De Recherche Scientifique
Methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate has been extensively studied for its potential use in various scientific research applications, including medicinal chemistry, drug discovery, and organic synthesis. methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate has been shown to exhibit significant antitumor activity, making it a potential candidate for the development of new cancer therapies.
Propriétés
Numéro CAS |
159792-60-6 |
|---|---|
Nom du produit |
methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate |
Formule moléculaire |
C9H12N2O2 |
Poids moléculaire |
180.2 g/mol |
Nom IUPAC |
methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-7-3-8(4-10)6-11(5-7)9(12)13-2/h3,7H,5-6H2,1-2H3 |
Clé InChI |
DZSPRWKXPVNTPE-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(=C1)C#N)C(=O)OC |
SMILES canonique |
CC1CN(CC(=C1)C#N)C(=O)OC |
Synonymes |
1(2H)-Pyridinecarboxylic acid, 5-cyano-3,6-dihydro-3-methyl-, methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



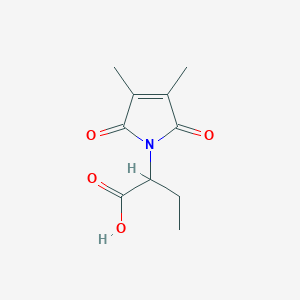
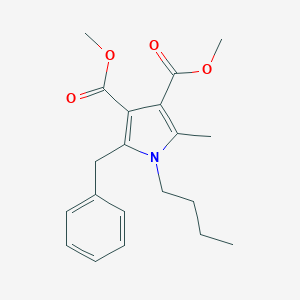


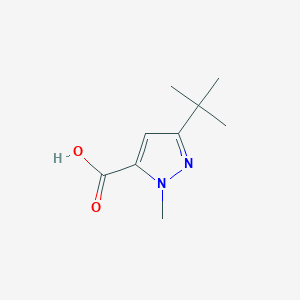
![1H,3H-Pyrrolo[1,2-c]oxazol-3-one,7,7-difluorotetrahydro-(9CI)](/img/structure/B63761.png)

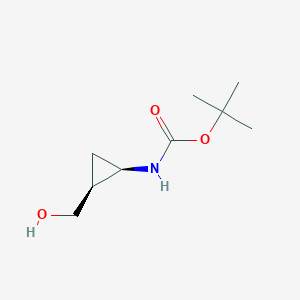
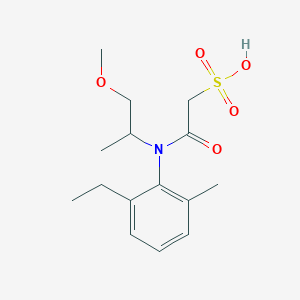
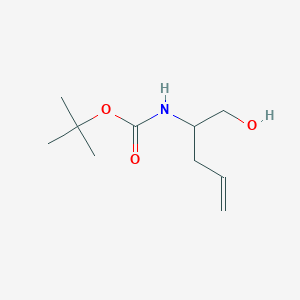
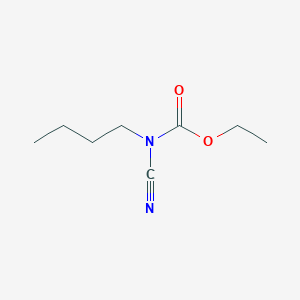
![9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene](/img/structure/B63772.png)
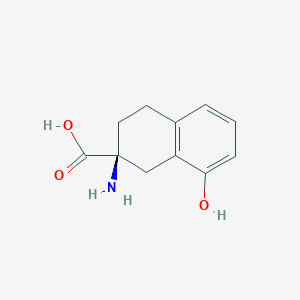
![Spiro[bicyclo[2.2.1]heptane-7,1-cyclopropane], 2-(1-methylethyl)-, (1alpha,2alpha,4alpha)-(9CI)](/img/structure/B63777.png)